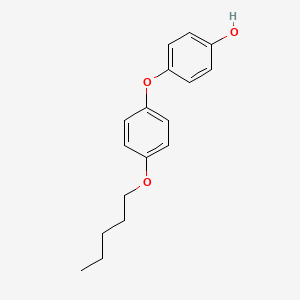

4-(4-(Pentyloxy)phenoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20O3 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

4-(4-pentoxyphenoxy)phenol |

InChI |

InChI=1S/C17H20O3/c1-2-3-4-13-19-15-9-11-17(12-10-15)20-16-7-5-14(18)6-8-16/h5-12,18H,2-4,13H2,1H3 |

InChI Key |

JYQOLNAVBLFGQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Pentyloxy Phenoxy Phenol and Its Precursors

Retrosynthetic Analysis and Key Reaction Pathways for 4-(4-(Pentyloxy)phenoxy)phenol

A retrosynthetic analysis of this compound reveals two primary disconnection points for the diaryl ether bond (C-O bond). This leads to two main synthetic strategies:

Disconnection A: This involves the formation of the ether linkage between a 4-(pentyloxy)phenol (B97055) precursor and a protected hydroquinone (B1673460) derivative.

Disconnection B: This strategy focuses on coupling 4-phenoxyphenol (B1666991) with a pentyl halide.

The most common and practical synthetic routes for forming the diaryl ether bond are the Williamson ether synthesis and the Ullmann condensation. orgchemres.orgwikipedia.org

The Williamson ether synthesis is a widely used method that involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.orgyoutube.com In the context of synthesizing this compound, this could involve the reaction of 4-phenoxyphenol with 1-bromopentane (B41390) in the presence of a base. The base deprotonates the phenolic hydroxyl group of 4-phenoxyphenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 1-bromopentane in an SN2 reaction. masterorganicchemistry.com

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgmagtech.com.cn This method is particularly useful for forming diaryl ethers. For the synthesis of this compound, this could involve the reaction of 4-bromophenol (B116583) with 4-(pentyloxy)phenol in the presence of a copper catalyst and a base. mdpi.com While historically requiring harsh conditions, modern modifications of the Ullmann reaction have been developed that proceed under milder conditions. organic-chemistry.org

Optimized Conditions for Phenoxy Ether Formation in this compound Synthesis

The formation of the phenoxy ether linkage is a critical step in the synthesis of this compound. Optimization of reaction conditions is crucial for achieving high yields and purity.

Nucleophilic aromatic substitution (SNAr) is a key strategy for forming the diaryl ether bond. researchgate.net In this reaction, a nucleophile (a phenoxide) attacks an aromatic ring that is activated by an electron-withdrawing group, displacing a leaving group. For the synthesis of this compound, a common approach involves the reaction of a phenoxide with an activated aryl halide.

A general procedure involves the reaction of 4-fluoronitrobenzene with hydroquinone to form a diphenyl ether intermediate. nih.gov The nitro group, being a strong electron-withdrawing group, activates the aryl ring towards nucleophilic attack. The resulting nitro-substituted diaryl ether can then be reduced to an amine, which can be further modified. nih.gov

The choice of base is critical in SNAr reactions. Strong bases like sodium hydroxide (B78521) are often used to deprotonate the phenol, forming the more reactive phenoxide. gordon.edu The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction.

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, are powerful methods for constructing diaryl ether linkages. wikipedia.orgorganic-chemistry.orgthieme-connect.com These reactions typically involve the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. mdpi.com

Historically, Ullmann reactions required stoichiometric amounts of copper and high temperatures (often exceeding 200°C). wikipedia.org However, significant advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These modern systems often employ copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), along with ligands that enhance the catalyst's activity. organic-chemistry.org

The choice of ligand can significantly impact the reaction's efficiency. Ligands such as diamines and N,N-dimethylglycine have been shown to accelerate the Ullmann diaryl ether synthesis. thieme-connect.com The base used in these reactions is also important, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) being common choices. The reactions are often carried out in polar aprotic solvents like DMF or nitrobenzene. prepchem.com

| Parameter | Ullmann Condensation Conditions | Notes |

| Catalyst | Copper powder, CuI, Cu₂O, CuBr | Modern methods favor soluble copper catalysts. wikipedia.orgorganic-chemistry.org |

| Ligand | Diamines, N,N-dimethylglycine, (2-Pyridyl)acetone | Ligands can accelerate the reaction and improve yields. organic-chemistry.orgthieme-connect.com |

| Base | K₂CO₃, Cs₂CO₃, KOH | The base deprotonates the phenol to form the active nucleophile. wikipedia.orgprepchem.com |

| Solvent | DMF, Nitrobenzene, DMAc | High-boiling polar aprotic solvents are typically used. wikipedia.orgprepchem.comnih.gov |

| Temperature | 120-210°C | Modern methods aim for lower reaction temperatures. wikipedia.orgprepchem.com |

Recent research has focused on developing more environmentally friendly methods for diaryl ether synthesis. ritsumei.ac.jp These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. su.se

One promising strategy involves the use of water as a solvent, which is a significant improvement over traditional high-boiling organic solvents. nih.gov The use of recyclable nanocatalysts, such as copper nanoparticles supported on magnetic materials, is another area of active research. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Metal-free synthesis methods are also being explored as a sustainable alternative. su.se For instance, the use of diaryliodonium salts in the presence of a base can facilitate the formation of diaryl ethers without the need for a transition metal catalyst. su.sersc.org Researchers at Ritsumeikan University have developed a method using a trimethoxyphenyl (TMP)-iodonium(III) acetate (B1210297) reagent that provides high yields of diaryl ethers in an aqueous environment. ritsumei.ac.jp

Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption. orgchemres.org

Copper-Catalyzed Coupling Reactions for Aromatic Linkages

Advanced Purification and Isolation Techniques for this compound

After the synthesis of this compound, purification is a critical step to obtain a product of high purity. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalyst.

Standard purification techniques include:

Extraction: This is often the first step to separate the desired product from the reaction mixture. The crude product is typically dissolved in an organic solvent and washed with aqueous solutions to remove inorganic salts and other water-soluble impurities. prepchem.com

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. gordon.edugoogle.com.qa The choice of solvent is crucial for effective purification.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. Silica gel is a common stationary phase for the purification of organic compounds. google.com.qachemicalbook.com The crude product is loaded onto the column and eluted with a suitable solvent system.

Distillation: For liquid products, distillation can be an effective purification method, separating components based on their boiling points. However, for a high-boiling compound like this compound, this may not be the primary method.

For challenging separations, more advanced techniques may be employed. The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. gordon.eduprepchem.com

Scale-Up Considerations and Challenges in this compound Production

Scaling up the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges. rsc.orgnih.govresearchgate.net

Key considerations include:

Reaction Kinetics and Heat Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. Exothermic reactions, in particular, require efficient heat removal to prevent runaway reactions.

Mass Transfer: In heterogeneous reactions, such as those involving solid catalysts or bases, efficient mixing is crucial to ensure adequate mass transfer between phases.

Reagent and Solvent Costs: The cost of starting materials, reagents, and solvents becomes a significant factor at an industrial scale. The use of expensive catalysts or large volumes of solvents can make a process economically unviable.

Product Isolation and Purification: Isolating and purifying large quantities of product can be challenging. The chosen purification method must be scalable and efficient.

Waste Management: Large-scale production generates significant amounts of waste. Developing environmentally friendly processes that minimize waste is a critical aspect of green chemistry and sustainable manufacturing. ritsumei.ac.jp

Safety: Handling large quantities of potentially hazardous chemicals requires strict safety protocols and specialized equipment.

The transition from lab-scale synthesis to industrial production often requires significant process optimization to address these challenges and ensure a safe, efficient, and cost-effective manufacturing process.

Advanced Spectroscopic and Structural Elucidation of 4 4 Pentyloxy Phenoxy Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the molecular structure of 4-(4-(pentyloxy)phenoxy)phenol in solution. diva-portal.org It provides detailed information about the chemical environment of each nucleus, primarily ¹H and ¹³C, allowing for a comprehensive conformational analysis.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Aromatic and Aliphatic Structural Assignments

While one-dimensional (1D) NMR spectra provide initial information, complex molecules like this compound often exhibit overlapping signals, particularly in the aromatic region. docbrown.info Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of these signals. walisongo.ac.idgithub.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra would reveal correlations between adjacent protons on the phenyl rings and within the pentyloxy chain. For instance, the triplet signal of the terminal methyl group of the pentyloxy chain would show a correlation with the adjacent methylene (B1212753) protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. emerypharma.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group will produce a cross-peak in the HSQC spectrum. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). science.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For example, HMBC can show correlations from the protons on one phenyl ring to the carbons of the adjacent phenyl ring through the ether linkage. iranchembook.ir

A systematic analysis using these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule. walisongo.ac.idscience.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|

| Aromatic Protons (Ring A) | 6.8-7.0 | 115-120 | H-A to adjacent H-A | H-A to C-A, C-O |

| Aromatic Protons (Ring B) | 6.9-7.3 | 118-158 | H-B to adjacent H-B | H-B to C-B, C-O |

| -OCH₂- (pentyloxy) | ~3.9 | ~68 | -OCH₂- to -CH₂- | -OCH₂- to C-aromatic |

| -CH₂- (pentyloxy) | 1.7-1.8 | 28-29 | -CH₂- to -OCH₂-, -CH₂- | -CH₂- to C-pentyloxy |

| -CH₂- (pentyloxy) | 1.3-1.5 | 22-23 | -CH₂- to adjacent -CH₂- | -CH₂- to C-pentyloxy |

| -CH₂- (pentyloxy) | 1.3-1.5 | 22-23 | -CH₂- to adjacent -CH₂- | -CH₂- to C-pentyloxy |

| -CH₃ (pentyloxy) | ~0.9 | ~14 | -CH₃ to -CH₂- | -CH₃ to C-pentyloxy |

| Phenolic -OH | Variable | - | - | - |

Note: This table represents expected values and correlations. Actual values may vary based on solvent and experimental conditions.

Dynamic NMR Studies on Rotational Barriers of Phenyl and Pentyl Moieties

Dynamic NMR (DNMR) spectroscopy is employed to study the rates of conformational changes in molecules. montana.edu For this compound, DNMR can provide insights into the rotational barriers around the C-O bonds connecting the phenyl rings and the C-C bonds within the flexible pentyloxy chain. unibas.itrsc.org

By monitoring the NMR spectra at different temperatures, changes in the line shapes of the signals can be observed. At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for non-equivalent protons or carbons. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals. By analyzing the coalescence temperature and the chemical shift differences, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. montana.edu Such studies can reveal the energetic landscape of the molecule's conformations. unibas.it

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. covalentmetrology.com These techniques are complementary and are used to identify functional groups and to obtain a unique "molecular fingerprint" for the compound. americanpharmaceuticalreview.com

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations. Characteristic absorption bands can be assigned to specific functional groups. For this compound, key expected FT-IR bands include:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. nycu.edu.tw

C-H stretching vibrations for the aromatic rings and the aliphatic pentyloxy chain, usually observed between 2850-3100 cm⁻¹. researchgate.net

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Asymmetric and symmetric C-O-C stretching vibrations from the ether linkages, appearing in the 1000-1300 cm⁻¹ range. rasayanjournal.co.in

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. covalentmetrology.com For this molecule, Raman spectroscopy would be effective in characterizing the C-C backbone of the phenyl rings and the pentyloxy chain.

The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all its constituent functional groups. rasayanjournal.co.in

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Phenolic O-H Stretch | 3200-3600 (broad) | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | FT-IR, Raman |

| C-O-C Asymmetric Stretch | 1200-1260 | FT-IR |

| C-O-C Symmetric Stretch | 1000-1100 | Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Characterization

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within the molecule. The aromatic phenyl rings linked by the ether oxygen constitute the primary chromophore in this compound.

UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to the promotion of electrons from the ground state to excited states. Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. researchgate.net The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region, influenced by the extended conjugation of the phenoxy-phenol system.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent. For molecules that do fluoresce, the emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum. The fluorescence properties, including the quantum yield and lifetime, provide further information about the excited state of the chromophore. nih.gov

Solvent Effects on Electronic Transitions

The polarity of the solvent can significantly influence the electronic absorption and emission spectra, a phenomenon known as solvatochromism. rsc.orgkoreascience.kr By studying the spectra in a range of solvents with different polarities, one can gain insights into the nature of the electronic transitions and the change in dipole moment upon excitation.

For this compound, polar solvents are expected to interact with the polar phenolic hydroxyl group and the ether linkages. These interactions can stabilize the ground and/or excited states to different extents, leading to shifts in the absorption and emission maxima. mdpi.com For instance, a red shift (bathochromic shift) in the absorption maximum with increasing solvent polarity often indicates that the excited state is more polar than the ground state. koreascience.kr

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

For this compound, a single-crystal X-ray structure would reveal:

The precise dihedral angles between the two phenyl rings, providing a quantitative measure of the molecular twist.

The conformation of the flexible pentyloxy chain.

The intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and van der Waals interactions, which dictate how the molecules pack in the crystal. researchgate.net

The successful growth of a suitable single crystal is a prerequisite for this analysis. crystalpharmatech.com The resulting structural data serves as a benchmark for validating the conformational analyses performed using spectroscopic methods and computational modeling. umass.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Analysis of Molecular Conformation and Torsion Angles

A definitive analysis of the molecular conformation and specific torsion angles of this compound cannot be provided without experimental crystallographic data. This data would reveal the dihedral angles between the two phenyl rings of the diphenyl ether core, the orientation of the pentyloxy chain, and the conformation of the terminal phenol (B47542) group.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π Interactions)

Without a solved crystal structure, a detailed investigation of the intermolecular interactions is not possible. It is anticipated that the molecule would exhibit O-H···O hydrogen bonding involving the phenolic hydroxyl group. Additionally, π-π stacking and C-H···π interactions between the aromatic rings are expected to play a role in its supramolecular assembly. However, the precise geometries, distances, and energies of these interactions remain undetermined.

Crystal Packing Architectures and Supramolecular Assembly

The specific crystal packing architecture and the resulting supramolecular assembly of this compound are unknown. Analysis of crystal packing reveals how individual molecules arrange themselves in the solid state, forming higher-order structures through various non-covalent interactions. This information is critical for understanding the material's properties but is unavailable in the absence of crystallographic studies.

Theoretical and Computational Chemistry of 4 4 Pentyloxy Phenoxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for investigating the electronic structure of many-body systems like molecules. arxiv.orgarxiv.org DFT methods are widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, and for calculating a host of electronic properties. arxiv.orgtubitak.gov.tr For 4-(4-(pentyloxy)phenoxy)phenol, DFT calculations determine the most stable conformation by exploring the potential energy surface, considering the rotational freedom of the phenoxy linkage and the flexible pentyloxy chain. Functionals like B3LYP are often employed as they have been shown to accurately predict the optoelectronic properties of organic compounds. researchgate.net

A key output of DFT calculations is the characterization of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state, making it more polarizable. researchgate.net Conversely, a large energy gap indicates high stability and lower chemical reactivity. wuxiapptec.com For this compound and its analogues, the HOMO is typically localized on the electron-rich phenol (B47542) and phenoxy rings, while the LUMO is distributed across the aromatic system. The analysis of this energy gap is crucial for predicting the molecule's role in charge transfer interactions. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies and Properties Calculated for Phenol Analogues Note: This table presents hypothetical, yet realistic, data for illustrative purposes, based on typical values for similar phenolic compounds found in computational studies.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV-1) |

|---|---|---|---|---|---|

| Phenol | -5.98 | -0.85 | 5.13 | 2.57 | 0.19 |

| 4-Phenoxyphenol (B1666991) | -5.72 | -0.91 | 4.81 | 2.41 | 0.21 |

| This compound | -5.65 | -0.88 | 4.77 | 2.39 | 0.21 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de The MEP map is color-coded to indicate different regions of electrostatic potential. youtube.com

Red/Orange/Yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. youtube.comresearchgate.net

Blue regions represent positive electrostatic potential, identifying electron-poor areas that are favorable for nucleophilic attack. youtube.com

Green regions denote neutral or near-zero potential. youtube.com

For this compound, an MEP map would show significant negative potential (red) localized around the electronegative oxygen atoms of the hydroxyl and ether functional groups. researchgate.net These sites are the most likely to act as proton acceptors or to coordinate with cations. A region of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its acidic nature and potential to act as a hydrogen bond donor. researchgate.net

Prediction of Molecular Orbital Energies (HOMO-LUMO Gap Analysis)

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to describe electronically excited states. arxiv.orgbaumeiergroup.com TD-DFT has become a popular and effective method for calculating the properties of these states, making it invaluable for predicting and interpreting optical absorption and emission spectra. rsc.orgresearchgate.net The methodology can be used to compute excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the spectral bands. gaussian.com

For molecules like this compound, TD-DFT calculations can predict the UV-Vis absorption spectrum. techscience.com Computational studies on the closely related 4-(4-phenoxy)phenoxyphenol have shown that electronic transitions are often due to an electron transfer from the π framework of one moiety to another. unito.it Furthermore, by optimizing the geometry of the first excited state, TD-DFT can predict fluorescence emission wavelengths, providing insight into the molecule's photophysical behavior. unito.it These calculations are sensitive to the choice of functional and basis set, with functionals like CAM-B3LYP often used for their success in determining charge-transfer transition energies in organic compounds. researchgate.nettechscience.com

Table 2: Illustrative TD-DFT Predicted Excited State Properties for a Phenoxyphenol Analogue Note: This table is a representative example based on findings for similar compounds like 4-(4-phenoxy)phenoxyphenol. unito.it

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|---|

| S1 | 4.15 | 299 | 0.15 | HOMO -> LUMO |

| S2 | 4.68 | 265 | 0.45 | HOMO-1 -> LUMO |

| S3 | 5.02 | 247 | 0.08 | HOMO -> LUMO+1 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscapes and dynamic behavior of a system. nih.gov For a flexible molecule like this compound, MD simulations can reveal how the molecule folds, rotates, and interacts with its environment.

Simulations can characterize the torsional dynamics between the two phenyl rings and the significant conformational flexibility of the pentyloxy alkyl chain. nih.gov These simulations are crucial for understanding properties in condensed phases, such as in a liquid crystal or polymer matrix. By tracking the trajectories of all atoms, MD can be used to calculate thermodynamic properties and explore how the molecule transitions between different stable or metastable conformations, which is essential for understanding its material properties. osti.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. mdpi.comresearchgate.net The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. nih.gov This method is particularly useful for predicting the properties of new or untested analogues of this compound without the need for experimental synthesis and measurement. nih.gov

The development of a QSPR model involves several key steps: researchgate.netplos.org

Data Set Compilation: A dataset of molecules with known experimental values for a specific property (e.g., solubility, melting point) is collected.

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors encode different aspects of the molecular structure, such as topological, electronic, or geometric features.

Variable Selection: Statistical methods are used to select the subset of descriptors that best correlates with the property of interest.

Model Generation and Validation: A mathematical model (e.g., multiple linear regression, artificial neural network) is built using the selected descriptors. mdpi.com The model's predictive power is rigorously tested through internal and external validation procedures to ensure it is robust and reliable. plos.org

Hirshfeld Surface and Energy Framework Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined in a way that partitions the crystal electron density into molecular fragments. By mapping properties onto this surface, one can analyze the nature and extent of intermolecular contacts.

Complementing the Hirshfeld surface, energy framework analysis calculates the interaction energies between pairs of molecules in the crystal. This method allows for the visualization of the crystal's supramolecular architecture by representing interaction energies as cylinders connecting molecular centroids. researchgate.netresearchgate.net The analysis distinguishes between the different components of the interaction energy, primarily electrostatic and dispersion forces, providing a deeper understanding of the forces that govern the crystal's structure and stability. researchgate.netresearchgate.net For large organic molecules, dispersion forces are often the dominant component of the total interaction energy. researchgate.net

Table 3: Representative Hirshfeld Surface Contact Percentages for a Phenylphenol Analogue Note: This table presents typical data derived from studies on structurally similar long-chain ester-substituted phenylphenols. researchgate.net

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 59.2 |

| O···H / H···O | 23.5 |

| C···H / H···C | 14.6 |

| C···C | 1.5 |

| Other | 1.2 |

Derivatization and Structure Function Relationship Studies of 4 4 Pentyloxy Phenoxy Phenol Analogues

Synthesis of Systematically Modified 4-(4-(Pentyloxy)phenoxy)phenol Derivatives

The synthesis of analogues of this compound is primarily achieved through established organic reactions that allow for precise control over the final molecular structure. Methods such as Williamson ether synthesis, Ullmann coupling, and nucleophilic aromatic substitution (SNAr) are commonly employed to build the core diaryl ether framework and introduce desired functional groups. nih.govgoogle.commdpi.com

Variation of Alkyl Chain Lengths and Branching Patterns

A fundamental modification involves altering the terminal alkoxy group, changing its length from the original pentyloxy chain. This is typically accomplished via Williamson ether synthesis, where the sodium or potassium salt of 4-(4-hydroxyphenoxy)phenol is reacted with various alkyl halides (e.g., bromohexane, bromo-octane) to yield analogues with longer or shorter chains.

Research has demonstrated the synthesis of homologous series of related structures, such as 4-alkoxyphenyl esters and (S)-3-(4-alkoxyphenoxy)propane-1,2-diols, where the alkyl chain length is systematically varied to study its impact on material properties. lookchem.com For instance, in the synthesis of azobenzene-containing liquid crystals, homologous series with alkyl chains varying from one to eighteen carbons have been prepared to investigate their mesogenic behavior. researchgate.net The general synthetic approach involves coupling a phenol-containing core with an appropriate alkylating agent in the presence of a base.

Table 1: Examples of Synthesized 4-(4-(Alkoxy)phenoxy)phenol Analogues and Related Structures

| Alkyl Chain (in place of Pentyl) | Compound Type | Synthetic Method Highlight |

| Methyl to Octadecyl | bis(4-(4-alkylphenyl)azophenyl) 2-nitroisophtalates | Diazotization and esterification |

| Hexyl, Octyl, Decyl, etc. | 4-alkoxyphenyl esters of 4-nitrobenzoic acid | Esterification |

| Varied length alkoxy chains | (S)-3-(4-alkoxyphenoxy)propane-1,2-diols | Sharpless asymmetric dihydroxylation |

| Octyl | 4-(4-octylphenylazo)-4′-phenyl alkanoates | Esterification of an azo phenol (B47542) |

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic nature of the this compound scaffold can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings. SNAr reactions are particularly useful for this purpose. For example, the reaction of a fluoronitrobenzene derivative with hydroquinone (B1673460) can be used to introduce a nitro group (EWG), which can subsequently be reduced to an amine (EDG). nih.gov Amide bond formation can then be used to attach further substituted phenyl rings. nih.gov

Studies on related phenol derivatives show that substituents like nitro (-NO₂), cyano (-CN), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) significantly alter the electronic landscape of the molecule. researchgate.netnih.govrsc.org The synthesis of these derivatives often involves multi-step procedures starting from commercially available substituted phenols or anilines. nih.govgoogle.com For example, 4-(4-benzoylaminophenoxy)phenol derivatives bearing various substituents have been synthesized to explore their structure-activity relationships. nih.govnih.gov

Table 2: Synthetic Strategies for Introducing Substituents

| Substituent Type | Example Group | Common Synthetic Precursor | Reaction Type |

| Electron-Withdrawing | Nitro (-NO₂) | 4-Fluoronitrobenzene | Nucleophilic Aromatic Substitution (SNAr) nih.gov |

| Electron-Withdrawing | Fluoro (-F) | Fluorinated Phenols/Anilines | Ullmann Coupling / Amide Formation |

| Electron-Donating | Amino (-NH₂) | Reduction of a Nitro Group | Catalytic Hydrogenation |

| Electron-Donating | Methoxy (-OCH₃) | 4-Methoxyphenol | Williamson Ether Synthesis semanticscholar.org |

Incorporation into Polymeric Backbones

The bifunctional nature of this compound, with its terminal hydroxyl group, makes it a suitable monomer for step-growth polymerization. It can be incorporated into various polymer backbones, most notably polycarbonates and polyethers, to create materials with enhanced thermal stability and specific functionalities. epo.orgmdpi.com

For the synthesis of polycarbonates, diphenols like the title compound are reacted with a carbonate precursor, such as phosgene (B1210022) (in the interfacial polycondensation process) or diphenyl carbonate (in the melt transesterification process). epo.orgspecialchem.com The properties of the resulting polycarbonate can be further modified by using chain terminators or branching agents. epo.orggoogle.com

Similarly, it can be used to synthesize polyethers. For example, poly(arylene ether)s have been prepared by reacting di-phenols with activated di-halo-aromatic compounds, such as those containing perfluorinated rings, in the presence of a base like potassium carbonate. mdpi.com The resulting polymers often exhibit high thermal stability. Donor-acceptor conjugated polymers for organic electronics have also been synthesized using derivatives that include a 4-(alkoxyphenyl) moiety. rsc.org

Investigation of the Influence of Structural Modifications on Self-Assembly and Ordered Phases

Structural modifications to this compound analogues profoundly influence their ability to self-assemble into ordered phases, particularly liquid crystalline phases. The length and nature of the terminal alkyl chain are critical determinants of mesophase behavior.

In studies of related liquid crystalline compounds, increasing the length of the terminal alkoxy chain generally enhances the stability of the mesophase and can induce a transition from a less ordered nematic phase to a more ordered smectic phase. researchgate.netgrafiati.com For example, in a series of 4-(arylideneamino)phenyl-4″-alkoxy benzoates, derivatives with a hexyl (n=6) chain exhibited a nematic phase, whereas those with a hexadecyl (n=16) chain showed a more ordered smectic A (SmA) phase for certain substituents. researchgate.net This is attributed to the increased van der Waals interactions and the micro-segregation between the rigid aromatic cores and the flexible aliphatic chains.

Supramolecular systems created by hydrogen bonding para-substituted alkyl and alkoxy phenylazophenols to a poly(4-vinylpyridine) backbone demonstrate similar principles. researchgate.net These comb-shaped systems self-assemble into smectic-like lamellar structures. The periodicity of these layers and the order-disorder transition temperature were found to increase with the length of the alkyl tail on the phenylazophenol, indicating a stronger segregation and more stable ordered phase. researchgate.net While a derivative with a short ethyl chain resulted in a disordered material, an octyl chain was sufficient to promote the formation of well-defined lamellae. researchgate.net

Table 3: Effect of Alkyl Chain Length on Ordered Phases in Analogue Systems

| System | Alkyl Chain Length | Observed Mesophase | Key Finding |

| 4-(arylideneamino)phenyl-4″-alkoxy benzoates | n=6 | Nematic | Shorter chains favor less ordered nematic phases. researchgate.net |

| 4-(arylideneamino)phenyl-4″-alkoxy benzoates | n=16 | Smectic A (for NO₂ and F substituents) | Longer chains promote higher-order smectic phases. researchgate.net |

| Poly(4-vinylpyridine) + Alkyl Phenylazophenols | Ethyl (C2) | Disordered | Insufficient segregation for self-assembly. researchgate.net |

| Poly(4-vinylpyridine) + Alkyl Phenylazophenols | Octyl (C8) | Smectic-like lamellae | Longer chains drive micro-phase separation and ordering. researchgate.net |

Modulation of Electronic and Optical Characteristics Through Structural Tuning

The electronic and optical properties of materials derived from this compound can be precisely controlled through targeted structural modifications. The introduction of electron-donating or electron-withdrawing substituents is a primary strategy for tuning these characteristics.

Density functional theory (DFT) studies on substituted phenols show that the stability of the corresponding phenoxy radical is influenced by both polar and spin delocalization effects. nih.gov An electron-donating group (e.g., -OCH₃) tends to destabilize the parent phenol but stabilize the phenoxy radical, resulting in a lower O-H bond dissociation energy. nih.gov Conversely, an electron-withdrawing group (e.g., -NO₂) has the opposite effect. nih.gov This modulation of electron density directly impacts the material's reactivity and electronic behavior.

In the context of optical properties, structural tuning affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Introducing strong electron-donating groups or extending the π-conjugated system typically raises the HOMO level and/or lowers the LUMO level, decreasing the HOMO-LUMO energy gap. researchgate.net This results in a bathochromic (red) shift in the material's UV-visible absorption spectrum, meaning it absorbs light at longer wavelengths. researchgate.net This principle has been demonstrated in substituted subphthalocyanines and other dye systems, where enhanced conjugative effects lead to significant red-shifts in absorption. researchgate.net

The antioxidant activity of related Schiff base ligands, which is an electronically driven process, also shows a clear dependence on substituents. rsc.org Ligands with electron-donating groups on the phenolic ring generally exhibit greater activity because they can more readily donate a hydrogen atom and stabilize the resulting radical. rsc.org In contrast, ligands with electron-withdrawing groups often show modest activity, though exceptions exist where strong EWGs increase the acidity of the phenolic proton, facilitating its donation. rsc.org

Applications of 4 4 Pentyloxy Phenoxy Phenol in Advanced Materials Research

Development as a Monomer or Component in Liquid Crystalline Systems

The unique molecular architecture of 4-(4-(pentyloxy)phenoxy)phenol, particularly its elongated and rigid core combined with a flexible alkyl chain, makes it an ideal starting material for designing thermotropic liquid crystals. uh.edu While the compound itself is not mesogenic, it is readily incorporated into larger molecular structures, such as esters and ethers, which exhibit liquid crystalline phases. The pentyloxy group helps to lower melting points and can influence the type and stability of the resulting mesophases.

Mesophase Formation and Morphology Characterization

The characterization of these mesophases is primarily conducted using polarized optical microscopy (POM), which allows for the identification of different liquid crystal phases by their unique optical textures. researchgate.netmdpi.com Differential scanning calorimetry (DSC) is used to determine the temperatures at which phase transitions occur. researchgate.net For example, a synthesized liquid crystal might exhibit a transition from a crystalline solid (Cr) to a smectic phase (Sm) and then to a nematic phase (N) before finally reaching the isotropic liquid state (I) upon heating. usm.my

Thermo-Optical Analysis of Derived Liquid Crystalline Phases

Thermo-optical analysis, mainly through Differential Scanning Calorimetry (DSC), provides quantitative data on the phase transitions of liquid crystals derived from this compound. DSC thermograms reveal the temperatures and enthalpy changes (ΔH) associated with transitions between crystalline, various mesophases, and the isotropic liquid state. researchgate.net

For example, a Schiff base/ester liquid crystal incorporating a hexyloxy chain, which is structurally similar to the pentyloxy group, demonstrates multiple phase transitions upon heating and cooling, as shown by DSC. researchgate.net The temperatures for melting (crystal to mesophase) and clearing (mesophase to isotropic liquid) are critical parameters for defining the operational range of a liquid crystal material. mdpi.com The presence of specific functional groups and the length of the alkoxy chain significantly influence these transition temperatures and the thermal stability of the mesophases. mdpi.com

| Transition | Heating Temperature (°C) | Cooling Temperature (°C) |

|---|---|---|

| Crystal → Smectic | 189.8 | - |

| Smectic → Nematic | 257.5 | 249.8 |

| Nematic → Isotropic | 266.0 | 261.2 |

| Isotropic → Nematic | - | 261.2 |

| Nematic → Smectic | - | 249.8 |

| Smectic → Crystal | - | 178.9 |

This table is illustrative, based on data for a structurally similar Schiff base/ester liquid crystal with a hexyloxy group, to demonstrate the type of data obtained from thermo-optical analysis. researchgate.net

Dielectric Anisotropy Studies in Liquid Crystalline Cells

The dielectric anisotropy (Δε) is a crucial property for liquid crystals used in display applications, as it determines how the material responds to an electric field. It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. Materials can have positive (Δε > 0) or negative (Δε < 0) anisotropy. aps.orgmdpi.com

| Property | Value | Conditions |

|---|---|---|

| Dielectric Permittivity (Parallel, ε∥) | 18.0 | 25°C, 1 kHz |

| Dielectric Permittivity (Perpendicular, ε⊥) | 7.0 | |

| Dielectric Anisotropy (Δε) | +11.0 |

This table provides representative data for a nematic liquid crystal to illustrate the concept of dielectric anisotropy. The values are not specific to a derivative of this compound but are typical for materials used in display applications.

Role in Organic Semiconductors and Optoelectronic Devices

The phenoxy-phenol structure is a versatile scaffold for building organic semiconductors. The aromatic rings provide a pathway for charge transport through π-orbital overlap, while the ether linkages and terminal groups can be modified to fine-tune the material's electronic properties and processability. These materials are of interest for a range of optoelectronic devices, including organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). european-mrs.comworktribe.com

Charge Transport Mechanisms in Films and Assemblies

In organic semiconductors, charge transport occurs via a hopping mechanism, where charge carriers (electrons or holes) move between adjacent molecules or conjugated segments of polymers. worktribe.comnih.gov The efficiency of this process is highly dependent on the molecular packing and electronic coupling in the solid state. rsc.org

The structure of derivatives of this compound influences these factors. The rigid biphenyl (B1667301) core facilitates π-π stacking, which is crucial for efficient charge transport. rsc.org However, the flexible pentyloxy chain and the phenoxy group can act as spacers, affecting the intermolecular distance and orientation. science.gov This interplay between the rigid core and flexible substituents allows for control over the material's morphology and, consequently, its charge carrier mobility. rsc.org The performance of an organic semiconductor is critically influenced by the concentration and mobility of these charge carriers. european-mrs.com By controlling the degree of molecular aggregation and orientation, the charge transport properties can be significantly enhanced. rsc.org

Fabrication of Organic Thin Films

The successful implementation of organic semiconductors in devices like OTFTs requires their fabrication into high-quality thin films. uni-heidelberg.de Several techniques are employed to deposit these materials onto a substrate.

Common methods include:

Spin-coating: A solution of the organic material is dispensed onto a spinning substrate, resulting in a uniform thin film as the solvent evaporates. nih.gov This technique is widely used for its simplicity and ability to produce homogeneous films. nih.gov

Physical Vapor Deposition (PVD): This includes techniques like vacuum evaporation, where the material is heated in a vacuum until it sublimes and then condenses as a thin film on a cooler substrate. This method allows for high-purity films with precise thickness control. worktribe.com

Sputtering: A target of the material is bombarded with energetic ions, causing atoms to be ejected and deposited onto a substrate. mdpi.com

Chemical Vapor Deposition (CVD): This process involves the reaction of volatile precursor gases on the substrate surface to form the desired solid thin film. mdpi.com

The choice of fabrication method depends on the specific organic material's properties (e.g., solubility, thermal stability) and the requirements of the final device. uni-heidelberg.decam.ac.uk The goal is to create highly crystalline or well-ordered films to maximize charge transport and device performance. european-mrs.com

Polymerization Studies and Resultant Polymer Properties

The monomer this compound serves as a building block for the synthesis of advanced polymers, particularly poly(phenylene oxide)s (PPOs). The polymerization of 2,6-unsubstituted phenols like this one is a significant challenge for polymer chemists, as the monomer's multiple reactive sites can lead to irregular, branched structures. ustc.edu.cn However, targeted research has led to methods that achieve regioselective polymerization, resulting in polymers with desirable properties. ustc.edu.cnscirp.org

Polymerization Mechanisms (e.g., Oxidative Polymerization, Biocatalytic Approaches)

The primary route to polymerizing this compound and related structures is through oxidative polymerization, which can be achieved via chemical catalysts or biocatalytic methods.

Oxidative Polymerization: This approach involves the catalytic oxidation of the phenolic monomer to generate reactive radical species that subsequently couple to form the polymer chain. A notable example is the use of a peroxo dicopper(II) complex, which has been shown to catalyze the highly regioselective oxidative polymerization of 4-phenoxyphenol (B1666991), the parent compound of this compound. ustc.edu.cn This reaction yields poly(1,4-phenylene oxide), a high-performance thermoplastic. ustc.edu.cn The regioselectivity, which dictates the final polymer structure, can be significantly influenced by the choice of catalyst and solvent. scirp.org For instance, using a manganese(II) acetylacetonate (B107027) [Mn(acac)₂] catalyst for the polymerization of p-methoxyphenol tends to produce a polymer rich in oxyphenylene (C-O) linkages, whereas adding N,N'-diethylethylenediamine as a co-catalyst favors the formation of m-phenylene (C-C) units. scirp.org

Biocatalytic Approaches: Enzymatic polymerization presents an environmentally benign alternative for synthesizing polyphenols. Enzymes like peroxidases, particularly horseradish peroxidase (HRP), are widely used to catalyze the oxidative coupling of phenol (B47542) and aniline (B41778) derivatives using hydrogen peroxide as the oxidant. ustc.edu.cnresearchgate.net The mechanism involves a one-electron oxidation of the phenol derivative, catalyzed by the peroxidase enzyme, which generates free radicals. researchgate.net These radicals then undergo coupling reactions to build the polymer chain. researchgate.net This biocatalytic method has been successfully applied to various phenolic monomers, offering a pathway to produce polymers under mild reaction conditions. researchgate.netresearchgate.net

| Polymerization Method | Catalyst/Enzyme | Key Features | Resultant Polymer Structure |

| Oxidative Coupling Polymerization | Peroxo dicopper(II) complex | Catalyzes highly regioselective polymerization of 4-phenoxyphenol. ustc.edu.cn | Primarily poly(1,4-phenylene oxide). ustc.edu.cn |

| Oxidative Coupling Polymerization | Mn(acac)₂-diamine systems | Catalyst structure significantly affects regioselectivity. scirp.org | Mixture of phenylene and oxyphenylene units. scirp.org |

| Biocatalytic Polymerization | Horseradish Peroxidase (HRP) / H₂O₂ | Environmentally friendly route; proceeds under mild conditions. researchgate.net | Mixture of phenylene and oxyphenylene units. researchgate.net |

Characterization of Polymer Microstructure and Extended Conjugation

The properties of polymers derived from this compound are intrinsically linked to their microstructure, which is primarily a combination of phenylene (C-C linkages) and oxyphenylene (C-O-C linkages) units. researchgate.net The ratio and arrangement of these units determine the polymer's thermal stability, solubility, and electronic properties.

The characterization of these polymers involves a suite of analytical techniques:

Spectroscopic Analysis: FT-IR and NMR spectroscopy are used to confirm the chemical structure of the polymer, identifying the types of linkages (phenylene vs. oxyphenylene) and the nature of the end groups. researchgate.netresearchgate.net

Molecular Weight Determination: Gel Permeation Chromatography (GPC) is employed to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer, which indicate the length and distribution of the polymer chains. ustc.edu.cnresearchgate.net

Electronic Properties: UV-visible spectroscopy is used to study the electronic structure. The formation of a long, poly(aromatic) conjugated system during polymerization is evidenced by a bathochromic (red) shift in the absorption spectrum. researchgate.net This extended conjugation is crucial for applications in organic electronics. sci-hub.se

Research on the enzymatic polymerization of phenol has shown that the resulting polymers are composed of highly thermally stable oxyphenylene units. ustc.edu.cn The regioselectivity can be controlled to some extent by the reaction conditions, such as the choice of solvent. ustc.edu.cn

| Polymer Property | Characterization Technique | Finding/Significance | Reference |

| Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | Varies from ~1,100 to over 29,000 g/mol depending on conditions. | ustc.edu.cn |

| Microstructure | NMR Spectroscopy, FT-IR Spectroscopy | Confirms mixture of phenylene and oxyphenylene units. | researchgate.net |

| Extended Conjugation | UV-visible Spectroscopy | Bathochromic shift indicates formation of poly(aromatic) conjugated system. | researchgate.net |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Oxyphenylene units contribute to high thermal stability. | ustc.edu.cn |

Functionalization for Interface Engineering and Surface Modification

The phenolic hydroxyl group on this compound and its corresponding polymers provides a reactive site for functionalization. This capability is particularly valuable for interface engineering, where the surface of a material is modified to improve its interaction with other components, such as in polymer composites.

One reported method involves a multi-step process:

Oxidation of CNTs: The surface of multi-walled carbon nanotubes (MWNTs) is first oxidized to introduce carboxylic acid groups (MWNT-COOH).

Attachment of a Linking Molecule: A linking molecule, such as hydroquinone (B1673460), is then attached to the carboxylated nanotubes.

Surface-Initiated Polymerization: The surface-bound hydroquinone then acts as an initiator for the enzymatic polymerization of a phenolic monomer. ustc.edu.cn

This "grafting-from" approach results in polyphenol chains being covalently bonded to the CNT surface, effectively modifying the interface between the nanoparticle reinforcement and the surrounding matrix. ustc.edu.cn This strategy provides a novel pathway for producing advanced, high-performance polymer nanocomposites by ensuring efficient stress transfer and interaction between the constituent phases. ustc.edu.cn

| Step | Procedure | Purpose |

| 1 | Oxidation of MWNTs | Creates reactive carboxylic acid groups (-COOH) on the nanotube surface. |

| 2 | Esterification with Hydroquinone | Covalently attaches a linking molecule that can initiate polymerization. |

| 3 | Enzymatic Polymerization | Grows polyphenol chains directly from the functionalized MWNT surface. |

Mechanistic Chemical Reactivity Studies of 4 4 Pentyloxy Phenoxy Phenol

Investigation of Oxidation Pathways and Products

The oxidation of phenols and their derivatives is a well-studied area of organic chemistry. For 4-(4-(pentyloxy)phenoxy)phenol, the phenolic hydroxyl group is the primary site for oxidation. The process is generally pH-dependent and can proceed via an initial one-electron oxidation to form a phenoxyl radical. researchgate.net This radical is a key intermediate that can undergo further reactions.

The electrochemical oxidation of phenols typically occurs in a single, irreversible step. uc.pt This initial oxidation is often followed by hydrolysis at the ortho and para positions, leading to the formation of catechol and hydroquinone (B1673460) derivatives, respectively. uc.pt In the case of this compound, this would suggest the potential formation of hydroxylated derivatives on the phenol (B47542) ring.

Common oxidizing agents used for phenols include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The products of such oxidations can be corresponding quinones or other oxidized derivatives. The presence of the electron-donating pentyloxy group on the adjacent phenyl ring can influence the electron density of the entire molecule, potentially affecting the oxidation potential and the stability of the resulting radical intermediates.

The polymerization of phenols through oxidative radical coupling is another significant pathway. researchgate.net The phenoxyl radical can couple with other phenol molecules or oligomers, leading to the formation of larger polymeric structures. researchgate.net This process involves the transfer of radicals between phenolic units and subsequent radical-radical coupling. researchgate.net

Table 1: Potential Oxidation Reactions and Products

| Reaction Type | Reagent | Potential Products | Mechanism |

|---|---|---|---|

| Electrochemical Oxidation | Electric Current | Catechol and Hydroquinone derivatives | Initial one-electron oxidation to a phenoxyl radical, followed by hydrolysis. uc.pt |

| Chemical Oxidation | KMnO4, CrO3 | Quinone derivatives | Oxidation of the phenolic hydroxyl group. |

| Oxidative Polymerization | Radical Initiators | Polymeric ethers | Formation of phenoxyl radicals followed by radical-radical coupling. researchgate.net |

Reduction Chemistry and Formation of Corresponding Derivatives

While the primary reactive site of this compound is the hydroxyl group, reduction reactions can also be performed, although they are less common than oxidation for this class of compounds. Catalytic hydrogenation is a primary method for the reduction of aromatic systems. However, this typically requires harsh conditions and is not always selective.

A more relevant reduction pathway for derivatives of this compound involves the reduction of other functional groups that might be introduced onto the aromatic rings. For instance, if a nitro group were introduced via electrophilic substitution, it could be readily reduced to an amine. nih.gov Common reagents for this transformation include catalytic hydrogenation (e.g., H2 over Pd/C) or metals in acidic media (e.g., Sn, Fe in HCl). nih.gov

Similarly, if a carbonyl group, such as an aldehyde or ketone, were present on the molecule, it could be reduced to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent would depend on the presence of other reducible functional groups in the molecule.

Table 2: Potential Reduction Reactions of Functionalized Derivatives

| Functional Group | Reducing Agent | Product | Reference |

|---|---|---|---|

| Nitro (-NO2) | H2, Pd/C | Amine (-NH2) | nih.gov |

| Aldehyde (-CHO) | NaBH4 | Primary Alcohol (-CH2OH) | |

| Ketone (-COR) | NaBH4 | Secondary Alcohol (-CH(OH)R) |

Electrophilic Aromatic Substitution Reactions on the Phenoxy Rings

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS) due to the activating nature of the hydroxyl and pentyloxy groups. byjus.comdalalinstitute.com Both of these groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.comdalalinstitute.com

The hydroxyl group is a powerful activating group, significantly increasing the electron density of the ring to which it is attached. byjus.com The pentyloxy group is also an activating, ortho, para-directing group. dalalinstitute.com The interplay of these two groups will determine the regioselectivity of substitution reactions.

Common EAS reactions include:

Nitration: Treatment with nitric acid (HNO3) can introduce a nitro group onto the aromatic rings. byjus.com Depending on the reaction conditions (e.g., dilute vs. concentrated acid), mono- or poly-nitration can occur. byjus.com

Halogenation: Reaction with halogens (e.g., Br2) can lead to the substitution of hydrogen atoms with halogen atoms. byjus.com Due to the high activation from the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups, respectively, are also possible. However, the presence of the free hydroxyl group can sometimes interfere with the Lewis acid catalysts typically used in these reactions.

The exact positions of substitution will be influenced by the combined directing effects of the hydroxyl and pentyloxy groups, as well as steric hindrance.

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Product | Directing Influence |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | Nitro-substituted derivative | Ortho, para to -OH and -OR |

| Halogenation | Br2 | Bromo-substituted derivative | Ortho, para to -OH and -OR |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acyl-substituted derivative | Ortho, para to -OH and -OR |

Intermolecular Reactions and Complexation Behavior

The structure of this compound allows for various intermolecular interactions, which are crucial in determining its physical properties and its behavior in solution and the solid state.

Hydrogen Bonding: The most significant intermolecular interaction is hydrogen bonding, mediated by the phenolic hydroxyl group. This group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. This is a common feature of phenols and significantly influences their boiling points and solubility. byjus.com

π-π Stacking: The two aromatic rings in the molecule can participate in π-π stacking interactions. acs.org These non-covalent interactions, where the electron clouds of adjacent aromatic rings attract each other, contribute to the packing of molecules in the solid state and can influence the formation of liquid crystalline phases. acs.org

Complexation: The phenolic oxygen, as well as the ether oxygen, possess lone pairs of electrons and can act as ligands for metal ions, forming coordination complexes. researchgate.net The ability of phenols and their derivatives to form complexes with a wide range of metal ions is well-documented. researchgate.net The pentyloxy group, with its ether linkage, could also potentially participate in chelation, depending on the geometric arrangement of the molecule upon complexation.

Future Research Directions and Concluding Perspectives for 4 4 Pentyloxy Phenoxy Phenol

Integration into Novel Supramolecular Architectures

The ability of 4-(4-(pentyloxy)phenoxy)phenol to form ordered structures through non-covalent interactions makes it an ideal candidate for the construction of novel supramolecular architectures. The hydroxyl group can act as a hydrogen bond donor, while the ether oxygens and aromatic rings can serve as acceptors and participate in π-π stacking interactions.

Exploration of Emerging Applications in Functional Materials

The inherent properties of this compound make it a promising building block for a variety of functional materials. Its classification as a potential liquid crystal building block suggests that future research could explore its use in creating new mesophases. lookchem.com By incorporating this molecule into polymers or combining it with other mesogens, it may be possible to develop novel liquid crystalline materials with tailored phase transition temperatures and electro-optical properties.

Furthermore, the phenolic hydroxyl group offers a reactive site for polymerization or grafting onto surfaces, enabling the creation of functional polymers and modified substrates. For example, polyesters or polyethers incorporating the this compound moiety could exhibit interesting thermal and mechanical properties. dtic.mil Research into the synthesis of such polymers and the characterization of their material properties will be a significant future direction. The molecule's structure also suggests potential applications in porous organic materials, where the specific arrangement of molecules could create channels or cavities for guest inclusion. chemicalbook.com

Advanced Computational Modeling for Predictive Design

Advanced computational modeling will be an indispensable tool for accelerating the discovery and design of new materials based on this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the molecule's conformational preferences, electronic properties, and intermolecular interaction energies. researchgate.net This information is vital for understanding how the molecule will behave in different environments and how it will interact with other molecules.

Molecular dynamics (MD) simulations can provide insights into the self-assembly process in solution and in the solid state, helping to predict the most likely supramolecular architectures. For instance, simulations could be used to screen potential co-formers for co-crystallization or to predict the mesophase behavior of liquid crystal formulations containing this compound. By correlating computational predictions with experimental results, researchers can develop robust structure-property relationships. This predictive capability will enable the rational design of new derivatives of this compound with enhanced properties for specific applications, minimizing the need for extensive trial-and-error synthesis and characterization.

Cross-Disciplinary Research Initiatives with this compound

The versatile nature of this compound makes it a prime candidate for cross-disciplinary research initiatives. Collaborations between synthetic chemists, materials scientists, physicists, and computational chemists will be essential to fully unlock its potential.

For example, synthetic chemists could focus on developing efficient and scalable routes for the synthesis of this compound and its derivatives. chemicalbook.com Materials scientists could then investigate the properties of these new compounds, exploring their potential in areas such as organic electronics, sensor technology, or as components in stimuli-responsive materials. researchgate.net Physicists could contribute by characterizing the photophysical and electronic properties of these materials. Furthermore, the phenolic structure of this compound suggests potential for biological activity, opening doors for collaboration with biochemists and pharmacologists to investigate its interactions with biological systems. nih.govnih.gov Such cross-disciplinary efforts will be crucial for translating fundamental research on this compound into tangible technological advancements.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(4-(pentyloxy)phenoxy)phenol, and how can researchers optimize reaction yields?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann coupling, using 4-(pentyloxy)phenol and a halogenated phenol derivative. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and catalysts (e.g., CuI for Ullmann reactions). Monitoring progress via TLC or HPLC ensures intermediate purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of techniques:

- Spectroscopy : FT-IR for hydroxyl (-OH) and ether (-O-) bond validation; H/C NMR for aryl proton/carbon assignments.

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]: ~317.2 m/z) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : The compound exhibits acute toxicity (Category 4 for oral/skin exposure). Required precautions:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Waste disposal : Collect in sealed containers for incineration to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oxidation pathways of this compound?

- Answer : Conflicting data on quinone vs. carboxylic acid formation under oxidative conditions (e.g., KMnO vs. HO) may arise from solvent polarity or pH. Design controlled experiments:

- Vary oxidant concentration and reaction time.

- Analyze products via LC-MS and H NMR to track intermediate species.

- Computational modeling (DFT) can predict preferred pathways based on electron density at reactive sites .

Q. What strategies are effective for functionalizing this compound to enhance its thermal stability for material science applications?

- Answer : Introduce crosslinkable groups (e.g., acrylate or epoxy) via Friedel-Crafts alkylation or esterification. Assess stability via:

- TGA : Monitor decomposition temperatures (>250°C desired).

- DSC : Measure glass transition () to evaluate polymer compatibility.

- Compare derivatives with unmodified compound under accelerated aging conditions (e.g., 80°C/75% humidity) .

Q. How can researchers evaluate the endocrine-disrupting potential of this compound, given structural similarities to known disruptors?

- Answer : Conduct in vitro assays:

- Receptor binding : Use ERα/ERβ luciferase reporter assays to assess estrogenic activity.

- Transcriptional activation : Measure gene expression changes in MCF-7 cells.

- Compare results to positive controls (e.g., bisphenol A) and validate with molecular docking simulations to predict receptor interactions .

Q. What experimental designs are recommended to address discrepancies in solubility data across solvents?

- Answer : Systematically test solubility in polar (water, ethanol), nonpolar (hexane), and aprotic (DMSO) solvents via gravimetric analysis. Factors to control:

- Temperature (20–60°C).

- Sonication time for dispersion.

- Use UV-Vis spectroscopy to quantify saturation points. Report Hansen solubility parameters to guide solvent selection for formulations .

Methodological Notes

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous phenol derivatives .

- Risk Mitigation : Include negative controls in bioactivity studies to distinguish compound-specific effects from background noise .

- Advanced Modeling : Employ COSMO-RS simulations to predict partition coefficients (log P) for environmental fate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.